Barium(2+);diiodate;hydrate
CAS No.: 7787-34-0
Cat. No.: VC3750381
Molecular Formula: BaH3IO4
Molecular Weight: 331.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7787-34-0 |
---|---|
Molecular Formula | BaH3IO4 |
Molecular Weight | 331.25 g/mol |
IUPAC Name | barium(2+);diiodate;hydrate |
Standard InChI | InChI=1S/Ba.HIO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Standard InChI Key | FGFBWXKMMVMBBS-UHFFFAOYSA-N |
SMILES | O.[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] |
Canonical SMILES | O.OI(=O)=O.[Ba] |
Introduction
Physical and Chemical Properties
Barium(2+);diiodate;hydrate is characterized by its distinct physical and chemical properties that define its behavior in various applications and research contexts. The compound exists as colorless, needle-shaped crystals at room temperature and exhibits the following key properties:
Basic Physical Properties
The physical characteristics of barium diiodate hydrate are summarized in Table 1 below:
Property | Value/Description |
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Chemical Formula | Ba(IO₃)₂·H₂O |
Appearance | White, needle-shaped transparent crystals |
Crystal System | Monoclinic |
Space Group | I2/c (Z = 4) |
Unit Cell Parameters (Ambient) | a = 9.0494(2) Å, b = 7.9814(2) Å, c = 9.9187(3) Å, β = 92.147(2)° |
Theoretical Parameters (DFT) | a = 8.96826 Å, b = 8.11657 Å, c = 10.00231 Å, β = 90.865° |
Barium diiodate monohydrate is isostructural with related compounds including barium dibromate hydrate [Ba(BrO₃)₂·H₂O] and barium dichlorate hydrate [Ba(ClO₃)₂·H₂O], indicating similar crystallographic arrangements and chemical behaviors within this family of compounds .
Chemical Stability
The compound demonstrates interesting stability behaviors, particularly with respect to its water molecule. At ambient temperature, the water molecule in the crystal structure exhibits dynamic disorder, which has been confirmed through neutron diffraction studies combined with vibrational spectroscopy techniques. This disorder is more pronounced in the oxygen atom positions of the water molecule than in the hydrogen atom positions .
Crystal Structure and Characterization
The crystal structure of barium diiodate monohydrate has been extensively studied using single-crystal X-ray diffraction (SCXRD) and computational methods, revealing important structural features that influence its properties.
Ambient Pressure Crystal Structure
At ambient pressure, barium diiodate monohydrate crystallizes in a monoclinic lattice with space group I2/c and four formula units per unit cell (Z = 4). The structure contains several key building blocks:
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IO₃ Pyramids: Each iodine atom (I1) occupies the 8e Wyckoff position and is coordinated by three oxygen atoms (O1, O2, and O3), forming pyramidal IO₃ units. All IO₃ pyramids in the crystal structure are chemically equivalent .
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Water Molecules: The crystal structure contains crystallographically distinct oxygen atoms, with the fourth oxygen atom (O4) belonging to the water molecule. Each water molecule forms a trigonal planar coordination, creating two equivalent hydrogen bonds (H1⋯O2) to the O2 vertices of IO₃ pyramids, as well as a barium-oxygen bond (Ba1–O4) that aligns precisely with the crystallographic b-axis .
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Barium Coordination: Each barium atom (Ba1) is coordinated by eleven oxygen atoms, forming octadecahedral BaO₁₁ units. Six of these oxygen atoms come from corner-sharing with IO₃ pyramids, four from edge-sharing with IO₃ pyramids, and one from the water molecule, which forms the shortest Ba–O distance .
The BaO₁₁ units share edges to form parallel chains running along the crystallographic c-axis. The structure features V-shaped IO₃⋯HOH⋯O₃I motifs arranged in layers along the (101) body diagonal, with alternating orientations along the b-axis .
High-Pressure Behavior
One of the most scientifically significant properties of barium diiodate monohydrate is its behavior under high pressure. Research has revealed that this compound undergoes pyramidal inversion of its IO₃ units when subjected to increasing pressure. This represents the first observed instance of pyramidal inversion in a solid-state system composed of a single chemical species, where the inversion is driven solely by pressure rather than by chemical interactions with other species .
The inversion phenomenon begins at approximately 5.10(5) GPa, with the percentage of inverted pyramids increasing from 2.5% at this pressure to 17.5% at 14.84(5) GPa. Below 5.1 GPa, no inversion is observed, suggesting the existence of a critical pressure threshold for this phenomenon .
This pyramidal inversion behavior is particularly significant as it represents a unique stereochemical transformation that previously had only been observed in liquid/solvent systems or in solid-state systems where the inversion was driven by interaction with guest molecules .
Synthesis Methods
Barium diiodate monohydrate can be synthesized through several methods, with gel diffusion crystallization being particularly effective for producing high-quality single crystals suitable for structural studies.
Gel Diffusion Growth Mechanism
High-quality single crystals of Ba(IO₃)₂·H₂O can be prepared using a single diffusion gel growth mechanism. The process involves the following steps:
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Dissolving barium meta silicate (Ba₂SiO₃·9H₂O) in double-distilled water to create a gel with a density of 1.03 g/cm³.
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Adding 0.5 M potassium iodate to the gel.
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Adjusting the pH to 4.2 by adding glacial acetic acid.
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Pouring the acidified gel solution into a test tube (20 cm long, 2.5 cm in diameter) and allowing it to set undisturbed for four days.
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Adding 10 ml of 0.25 M barium chloride solution to the gel once it has set.
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Sealing the test tubes to prevent contamination and leaving them undisturbed during the growth phase.
This method yields white, needle-shaped, transparent, high-quality single crystals of Ba(IO₃)₂·H₂O within approximately one week .
Research Significance
The scientific importance of barium diiodate monohydrate extends beyond its basic properties to include several areas of fundamental research.
Stereochemical Transformation Studies
The pressure-induced pyramidal inversion observed in Ba(IO₃)₂·H₂O represents a significant contribution to the understanding of stereochemical transformations in solid-state materials. This phenomenon provides insights into how structural rearrangements can occur in crystalline materials without the involvement of chemical reactions or interactions with other species .
Computational Validation
The experimental observations of Ba(IO₃)₂·H₂O structure have been supported by density functional theory (DFT) calculations, showing excellent agreement between theoretical and experimental unit cell parameters. This validation enhances the reliability of both the experimental techniques and the computational methods used in studying such systems .
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